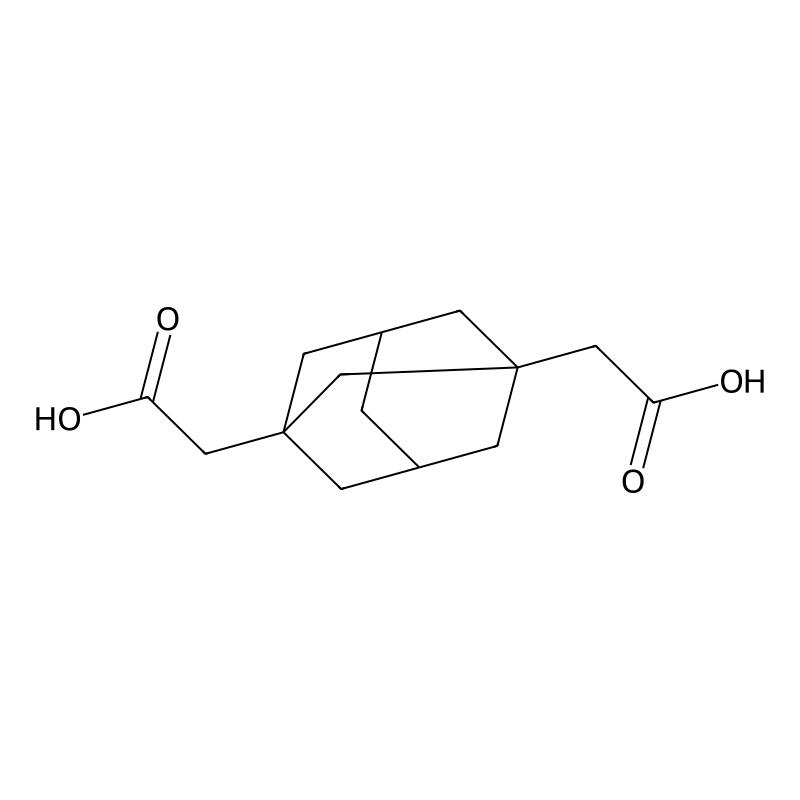

1,3-Adamantanediacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,3-Adamantanediacetic acid (CAS 17768-28-4) is a bifunctional organic compound featuring a rigid tricyclo[3.3.1.13,7]decane (adamantane) core. This diamondoid cage structure imparts exceptional rigidity, thermal stability, and a precisely defined three-dimensional geometry. The two acetic acid groups, positioned at a fixed angle at bridgehead carbons 1 and 3, make it a well-defined V-shaped linker. These characteristics are critical for its use as a monomer in the synthesis of advanced polymers and as a structural tecton for creating crystalline materials like metal-organic frameworks (MOFs), where predictable geometry and robust performance are key procurement drivers.

References

- [1] Plater, M. J., Jackson, T., & Gelbrich, T. (2001). Hydrogen-bonded assemblies of 1,3-adamantanediacetic acid with bipyridyls. Journal of the Chemical Society, Perkin Transactions 1, (2), 147-152.

- [2] Reich, H. J. (1996). Adamantane-Containing Polymers. In: Salamone, J.C. (eds) Polymeric Materials Encyclopedia. CRC Press.

- [3] Feng, G., Liu, Y., Li, G., Wang, J., & Zhang, J. (2011). Zinc (II) and Cadmium (II) Metal–Organic Frameworks from a V-shaped Dicarboxylate Ligand: Syntheses, Structures, and Properties. CrystEngComm, 13(13), 4438-4443.

- [4] Adamantane-Containing Polymers. ACS Symposium Series. (1996).

Substituting 1,3-Adamantanediacetic acid with seemingly similar dicarboxylic acids often leads to critical performance failures. Common aromatic linkers like terephthalic acid are planar and produce materials with fundamentally different packing, solubility, and network topologies. Flexible aliphatic diacids (e.g., adipic acid) lack the conformational rigidity required to produce predictable, crystalline, and permanently porous structures, often resulting in amorphous or polymorphic materials with poor batch-to-batch reproducibility. Monofunctional analogs such as 1-adamantanecarboxylic acid cannot be used for cross-linking or polymerization, and other isomers of adamantanediacetic acid will have different bond angles, altering the final material's geometry and properties. The specific combination of a rigid 1,3-substituted adamantane core is essential for achieving the unique thermal, mechanical, and structural properties it confers.

References

- [1] Feng, G., Liu, Y., Li, G., Wang, J., & Zhang, J. (2011). Zinc (II) and Cadmium (II) Metal–Organic Frameworks from a V-shaped Dicarboxylate Ligand: Syntheses, Structures, and Properties. CrystEngComm, 13(13), 4438-4443.

- [2] Terephthalate and trimesate metal–organic frameworks of Mn, Co, and Ni: exploring photostability by spectroscopy. RSC Advances. (2021).

Superior Thermal Stability for High-Performance Polyamides

Incorporation of the rigid adamantane structure into polymer backbones significantly elevates their thermal stability. Polyamides synthesized with adamantane-based dicarboxylic acids and diamines have demonstrated glass transition temperatures (Tg) exceeding 250 °C, with some formulations reaching above 300 °C. This represents a substantial improvement over conventional aliphatic polyamides like Nylon 6,6, whose Tg is typically in the 50–80 °C range.

| Evidence Dimension | Glass Transition Temperature (Tg) |

| Target Compound Data | >250 °C (for adamantane-based polyamides) |

| Comparator Or Baseline | Nylon 6,6 (Tg ≈ 50-80 °C) |

| Quantified Difference | Increase of >170 °C |

| Conditions | Polymer synthesis via polycondensation; Tg measured by techniques such as DSC or DMA. |

This drastic increase in thermal stability allows for the fabrication of engineering plastics that retain their mechanical properties and structural integrity in high-temperature environments, a critical requirement for aerospace, automotive, and electronic components.

Enhanced Organic Solvent Solubility for Improved Polymer Processability

The bulky, non-planar adamantane cage incorporated into a polymer chain disrupts efficient packing, which significantly enhances solubility in common organic solvents. For example, adamantane-containing polyimides are noted for their solubility in solvents like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and even lower-boiling solvents like chloroform, a characteristic not shared by many high-performance aromatic polyimides derived from planar monomers like pyromellitic dianhydride, which are often insoluble.

| Evidence Dimension | Solubility in Organic Solvents (e.g., NMP, DMAc, CHCl3) |

| Target Compound Data | Soluble at room temperature or with gentle heating |

| Comparator Or Baseline | Many conventional aromatic polyimides (often insoluble) |

| Quantified Difference | Qualitative but critical shift from insoluble to soluble |

| Conditions | Polymer dissolution at room temperature. |

Enhanced solubility is a key procurement driver as it enables cost-effective solution-based processing techniques (e.g., spin-coating, casting), which are essential for manufacturing thin films, fibers, and coatings for microelectronics and other advanced applications.

Predictable V-Shaped Geometry for Reproducible Crystalline Frameworks

The rigid adamantane core locks the two carboxylate groups of 1,3-adamantanediacetic acid into a specific V-shape. This defined geometry is critical for directing the self-assembly of metal ions into predictable and highly crystalline 3D networks, such as pillared-layer metal-organic frameworks (MOFs). This contrasts sharply with flexible dicarboxylic acids like adipic acid, which can adopt numerous conformations, often leading to polymorphism or poorly crystalline products that are difficult to scale up reproducibly.

| Evidence Dimension | Structural Predictability & Crystallinity |

| Target Compound Data | Forms well-defined, predictable, crystalline 3D networks |

| Comparator Or Baseline | Flexible diacids (e.g., adipic acid), which can lead to multiple polymorphs or amorphous products |

| Quantified Difference | High structural fidelity vs. low or unpredictable structural outcome |

| Conditions | Solvothermal synthesis of coordination polymers. |

For industrial applications of MOFs in catalysis or separations, batch-to-batch structural consistency is non-negotiable; this linker's rigidity provides the necessary control to ensure reproducible synthesis of materials with consistent porosity and performance.

Monomer for High-Temperature Engineering Plastics and Composites

As a diacid monomer for polyamides, polyesters, and polyimides, its incorporation directly leads to materials with significantly higher glass transition temperatures. This makes it a critical component for producing heat-resistant films, fibers, and molded parts for demanding applications in the automotive, aerospace, and electronics industries where thermal stability is paramount.

Solution-Processable Polymers for Advanced Coatings and Films

The compound's ability to impart solubility allows for the formulation of high-performance polymers that can be processed from solution. This is particularly valuable for creating thin, uniform dielectric films for microelectronics, gas separation membranes, and protective coatings on complex substrates where melt-processing is not feasible.

Rigid Linker for Custom-Engineered Metal-Organic Frameworks (MOFs)

The defined V-shape and rigidity of 1,3-adamantanediacetic acid make it an ideal building block for MOFs requiring precise pore geometries and high structural integrity. It enables the synthesis of robust, crystalline materials with predictable network topologies, suitable for targeted applications in gas storage, selective separations, and heterogeneous catalysis.

References

- [1] Zaikov, V. G., & Neverov, V. M. (1994). U.S. Patent No. 5,373,079. Washington, DC: U.S. Patent and Trademark Office.

- [2] Johnson, P. R., & Rees, A. D. G. (1993). U.S. Patent No. 5,216,113. Washington, DC: U.S. Patent and Trademark Office.

- [3] Feng, G., Liu, Y., Li, G., Wang, J., & Zhang, J. (2011). Zinc (II) and Cadmium (II) Metal–Organic Frameworks from a V-shaped Dicarboxylate Ligand: Syntheses, Structures, and Properties. CrystEngComm, 13(13), 4438-4443.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant